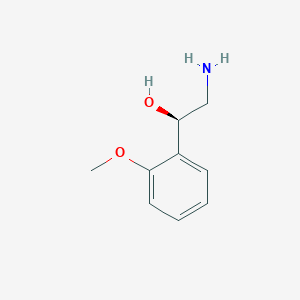

(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Description

Significance of Enantiomerically Pure 1,2-Amino Alcohols in Asymmetric Synthesis

Enantiomerically pure 1,2-amino alcohols are foundational structures in organic chemistry due to their widespread presence in biologically active molecules and their versatile applications in synthetic methodologies. acs.org The chiral 1,2-amino alcohol framework is a prevalent structural motif found in an extensive range of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn A survey has claimed that this structural unit is present in over 300,000 compounds, which includes more than 2,000 natural products and over 80 drugs approved by the Food and Drug Administration. nih.gov

Their significance stems from several key aspects:

Biological Activity: This motif is integral to numerous bioactive compounds, including antibiotics, neurotransmitters, β-adrenergic blockers, and antiviral drugs. acs.org Prominent examples of pharmaceuticals incorporating this scaffold include epinephrine, norepinephrine, (R)-phenylephrine, and (R)-salbutamol. acs.org

Chiral Auxiliaries: These compounds are frequently used as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary can be cleaved and often recovered for reuse. wikipedia.org Pseudoephedrine is a classic example of a 1,2-amino alcohol widely employed for this purpose. nih.govharvard.edu

Chiral Ligands: The vicinal amino and hydroxyl groups can chelate to metal centers, making them excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. researchgate.net These reactions are crucial for producing enantiomerically pure compounds on an industrial scale.

Organocatalysts: Certain 1,2-amino alcohols and their derivatives can function as metal-free organocatalysts, promoting chemical reactions with high stereoselectivity. acs.org

Given their value, the efficient synthesis of enantiomerically pure 1,2-amino alcohols remains a significant and challenging objective in organic synthesis. acs.org Researchers have developed numerous strategies to access these compounds, including the catalytic asymmetric hydrogenation of α-amino ketones, the ring-opening of epoxides and aziridines, and various biocatalytic approaches. acs.orgwestlake.edu.cnacs.orgresearchgate.net

Importance of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a Chiral Building Block in Advanced Organic Chemistry

This compound is a specific member of the chiral 1,2-amino alcohol family, distinguished by a methoxy (B1213986) group at the ortho-position of the phenyl ring. While extensive literature exists on the synthesis and application of 1,2-amino alcohols with different substitution patterns, specific research detailing the unique contributions of the ortho-methoxy variant is less prevalent. However, its structural features suggest significant potential as a valuable chiral building block.

The importance of this compound can be inferred from the well-documented utility of its isomers and related structures. For instance, the synthesis of the para-methoxy analog, (R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, has been achieved with high enantioselectivity via ruthenium-catalyzed asymmetric transfer hydrogenation, underscoring the value of methoxy-substituted phenylethanolamines. acs.org The precursor ketone required for the synthesis of the title compound, 2'-methoxyacetophenone, is a readily available starting material. matrix-fine-chemicals.com

The key structural elements of this compound—a stereogenic center bearing a hydroxyl group and an adjacent amino group, combined with a sterically influential and potentially coordinating ortho-methoxy group—make it a promising candidate for applications in asymmetric synthesis. The ortho-methoxy group can influence the conformational preferences of the molecule and any metallic complexes it may form, potentially leading to unique selectivity and reactivity when used as a chiral ligand or auxiliary compared to its unsubstituted or para-substituted counterparts.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Chiral Centers | 1 (at C1) |

| Functional Groups | Primary Amine, Secondary Alcohol, Methoxy Ether, Phenyl Ring |

Overview of Current Research Trajectories and Gaps for this compound

Current research in the field of chiral 1,2-amino alcohols is vibrant and focused on developing more efficient, sustainable, and versatile synthetic methods. A major trajectory involves the advancement of catalytic asymmetric reactions. This includes the design of novel chiral catalysts based on iridium, ruthenium, copper, and chromium that can achieve high turnover numbers and excellent enantioselectivities (up to 99.9% ee) in the hydrogenation or reductive coupling reactions that produce these alcohols. nih.govacs.orgresearchgate.net Another significant trend is the increasing use of biocatalysis and enzymatic cascades, which offer the ability to perform highly selective transformations under mild, environmentally benign conditions, often starting from renewable materials like amino acids. acs.orgnih.govresearchgate.net

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation/Transfer Hydrogenation | Reduction of a prochiral α-amino ketone using a chiral metal catalyst (e.g., Ru, Ir, Rh-based). acs.orgresearchgate.net | High efficiency, high enantioselectivity, atom economical. |

| Nucleophilic Ring-Opening | Regio- and stereoselective opening of chiral epoxides or aziridines with an amine or water/hydroxide nucleophile. westlake.edu.cnorganic-chemistry.org | Versatile method for accessing diverse structures. |

| Enzymatic/Biocatalytic Methods | Use of enzymes like transaminases or amine dehydrogenases to convert keto-alcohols or other precursors into chiral amino alcohols. acs.orgnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Auxiliary-Mediated Synthesis | Use of a covalently attached chiral molecule (e.g., pseudoephedrine) to direct the stereoselective formation of new chiral centers. wikipedia.orgnih.gov | Reliable and predictable stereochemical control. |

Despite these advances, a significant research gap exists specifically for this compound. The scientific literature accessible through recent searches lacks detailed reports on the synthesis, characterization, and application of this particular compound. While the general synthetic methodologies described above are likely applicable, their specific adaptation to produce the ortho-methoxy isomer with high yield and enantiopurity has not been extensively documented.

Consequently, the following areas remain unexplored:

Optimized Synthesis: A systematic investigation into the most efficient catalytic or enzymatic method for the enantioselective synthesis of this compound is needed.

Application as a Chiral Ligand: The performance of this compound as a ligand in key asymmetric transformations (e.g., reductions, alkylations, or cycloadditions) has not been evaluated. Such studies would reveal the electronic and steric influence of the ortho-methoxy group on catalytic activity and selectivity.

Utility as a Chiral Auxiliary: Its effectiveness as a recoverable chiral auxiliary for directing stereoselective reactions has yet to be demonstrated.

Comparative Studies: There is a lack of comparative data on how the ortho-position of the methoxy group differentiates the properties and utility of this molecule from its more commonly studied meta- and para-substituted analogs.

Addressing these gaps would provide valuable insights into the structure-activity relationships of chiral 1,2-amino alcohols and could introduce a novel and useful tool for the broader synthetic chemistry community.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-amino-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFKFOKAPPGUOP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Mechanistic Investigations of Reactions Involving 1r 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol and Its Stereoisomers

Unraveling Stereoselectivity in Asymmetric Transformations Leading to (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

The stereoselective synthesis of this compound is predominantly achieved through the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(2-methoxyphenyl)ethanone. The choice of catalyst and reaction conditions plays a pivotal role in dictating the stereochemical outcome of this transformation.

Chiral ligands in conjunction with metal catalysts, such as ruthenium and cobalt, have proven effective in achieving high enantioselectivity. nih.govacs.org For instance, in cobalt-catalyzed asymmetric hydrogenation, the stereoselectivity is believed to arise from the steric interactions between the substrate and the chiral ligand in the transition state. Density Functional Theory (DFT) calculations have been employed to model these transition states, suggesting that the steric hindrance experienced by the aryl group of the substrate within the chiral pocket of the catalyst dictates the facial selectivity of the hydride attack. nih.gov

The enantiomeric excess (ee) is a direct measure of the stereoselectivity of these reactions. Below is a representative table illustrating the impact of different chiral catalysts on the enantioselectivity of the reduction of 2-amino-1-(2-methoxyphenyl)ethanone.

| Catalyst/Ligand System | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (1R)-isomer |

| RuCl(S,S)-TsDPEN | Isopropanol (B130326)/Water | 25 | 98% |

| [Co(dpa-PyMe2)(OTf)2] | Methanol | 50 | 95% |

| Rh(cod)Cl]2 / (S)-BINAP | Toluene | 60 | 92% |

Elucidation of Reaction Pathways and Catalytic Cycles in Amino Alcohol Formation

The formation of this compound via asymmetric hydrogenation or transfer hydrogenation of 2-amino-1-(2-methoxyphenyl)ethanone proceeds through a well-defined catalytic cycle. While the specifics may vary depending on the metal and ligand system, a general mechanism can be outlined.

In ruthenium-catalyzed asymmetric transfer hydrogenation, the catalytic cycle is believed to involve the following key steps:

Formation of the Metal Hydride: The precatalyst reacts with a hydrogen donor, such as isopropanol or formic acid, to generate the active ruthenium hydride species.

Substrate Coordination: The α-amino ketone coordinates to the ruthenium hydride complex. The primary amino group of the substrate can play a crucial role in this coordination, acting as a directing group. nih.govacs.org

Hydride Transfer: An outer-sphere hydride transfer from the metal to the carbonyl carbon of the coordinated substrate occurs. This step is often the stereochemistry-determining step.

Product Release and Catalyst Regeneration: The resulting amino alcohol product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

A proposed catalytic cycle for the cobalt-catalyzed asymmetric hydrogenation of an α-primary amino ketone is depicted below:

Figure 1: Proposed Catalytic Cycle for Cobalt-Catalyzed Asymmetric Hydrogenation of an α-Primary Amino Ketone

A: The initial Co(II) complex.

B: Coordination of the α-amino ketone to the cobalt center.

C: Hydrogenolysis to form a cobalt hydride intermediate.

TS1: Transition state for hydride transfer.

D: Cobalt-alkoxide intermediate after hydride transfer.

E: Protonolysis to release the amino alcohol product and regenerate the catalyst.

Mechanistic studies, including deuterium (B1214612) labeling experiments, have provided evidence for these proposed pathways. For example, the use of deuterated hydrogen donors can help to trace the path of the hydride ion and confirm its origin. acs.org

Kinetic Isotope Effects and Determination of Rate-Determining Steps

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of a reaction and identifying the rate-determining step. princeton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing insight into bond-breaking and bond-forming events in the slowest step of the reaction.

In the context of the synthesis of this compound, KIE studies can be applied to the hydride transfer step. For instance, by comparing the rate of reduction using a standard hydrogen donor (e.g., isopropanol) with that of its deuterated counterpart (e.g., isopropanol-d8), a primary kinetic isotope effect (kH/kD) can be determined.

A significant primary KIE (typically > 2) would suggest that the C-H bond from the hydrogen donor is being broken in the rate-determining step, which is consistent with the hydride transfer being the slow step. Conversely, a KIE close to 1 would indicate that this bond cleavage is not involved in the rate-determining step.

The following table presents hypothetical KIE data for the asymmetric transfer hydrogenation of 2-amino-1-(2-methoxyphenyl)ethanone.

| Hydrogen Donor | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| Isopropanol | kH | \multirow{2}{*}{2.5} |

| Isopropanol-d8 | kD |

This hypothetical data, with a kH/kD of 2.5, would strongly support the hydride transfer from the isopropanol-derived ruthenium hydride to the ketone as the rate-determining step of the reaction. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Computational and Theoretical Studies on 1r 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol and Analogues

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis in Synthesis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of chiral amino alcohols. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the lowest energy pathways, providing a detailed picture of how a reaction proceeds.

In the synthesis of chiral 1,2-amino alcohols, DFT has been employed to model the diastereomeric transition states that determine the stereochemical outcome of the reaction. chemrxiv.org For instance, in catalytic enantioselective reactions, computational modeling can reveal subtle non-covalent interactions that stabilize one transition state over another, leading to high enantioselectivity. One study on the Petasis borono-Mannich reaction to form chiral amino alcohols identified a non-conventional C-H···O interaction as the key feature selectively stabilizing the transition state that leads to the major enantiomer. chemrxiv.org These calculations allow researchers to understand the origins of stereocontrol and rationally design more efficient and selective catalysts.

The application of DFT extends to calculating the energies of reactants, products, and transition states, which allows for the prediction of reaction barriers and rates. The B3LYP functional is a commonly used method in these quantum calculations. icm.edu.pldntb.gov.ua Theoretical spectroscopic data, such as NMR chemical shifts, can also be calculated and compared with experimental data to confirm the structure of synthesized compounds. icm.edu.pl

Table 1: Representative Data from DFT Transition State Analysis for a Generic Chiral Amino Alcohol Synthesis

| Transition State | Calculated Relative Free Energy (kcal/mol) | Key Stabilizing Interaction | Predicted Major Enantiomer |

|---|---|---|---|

| TS-R (Pro-R) | 0.0 | Hydrogen Bonding, CH-π | R |

| TS-S (Pro-S) | +2.5 | Steric Repulsion | - |

Molecular Modeling of Chiral Recognition and Ligand-Substrate Interactions in Stereoselective Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. This phenomenon is fundamental to stereoselective synthesis and separation processes. Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to investigate the non-covalent interactions that govern chiral recognition.

These interactions can include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. In the context of synthesizing (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, molecular modeling can simulate the interaction between a prochiral substrate and a chiral catalyst or ligand. By analyzing the binding energies and geometries of the diastereomeric complexes, researchers can understand why one enantiomer is formed preferentially. For example, studies on chiral interfaces have shown that specific arrangements of functional groups can lead to better stereoselectivity for one enantiomer over another. researchgate.net

Computational studies have shown that even weak interactions, when cumulative, can have a significant impact on the stability of the ligand-substrate complex. nsf.gov The shape and binding modes of the substrate are critical factors that influence the cooperativity between a metal center and appended Lewis acids in a catalyst, which can be interrogated through these models. nsf.gov The side chains of amino alcohol-based chiral selectors, for instance, can play a crucial role in the chiral recognition process. nih.gov

Table 2: Calculated Interaction Energies in a Model Ligand-Substrate System

| Diastereomeric Complex | Binding Free Energy (kJ/mol) | Dominant Interaction Type |

|---|---|---|

| Ligand-(R)-Substrate | -21.9 | Hydrogen Bond |

| Ligand-(S)-Substrate | -13.3 | van der Waals |

Prediction of Enantioselectivity in Catalytic Systems for this compound Synthesis

Accurately predicting the enantioselectivity of a catalytic reaction is a significant challenge in computational chemistry due to the small energy differences between the diastereomeric transition states. rsc.org However, advancements in computational methods and the development of sophisticated models have made it possible to achieve predictions that correlate well with experimental results.

Machine learning has also emerged as a powerful tool for predicting stereoselectivity. arxiv.org By training models on datasets of reactions with known outcomes, machine learning algorithms can identify complex relationships between the features of the reactants, catalysts, and the resulting enantioselectivity. While linear regression models can be straightforward, they often fail to capture the intricate interactions between features. More advanced models like random forests or boosting trees can handle the complexity and provide more accurate predictions. arxiv.org

Conformational Analysis and Stereochemical Assignment Verification

Conformational analysis is crucial for understanding the relationship between the three-dimensional structure of a molecule and its properties. For flexible molecules like this compound, which has several rotatable bonds, numerous conformations are possible. Computational methods are used to perform systematic searches to identify low-energy, stable conformations.

These analyses can reveal important structural features, such as intramolecular hydrogen bonding between the amino and hydroxyl groups, which can significantly influence the molecule's reactivity and interaction with other molecules. In studies of analogous compounds, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, conformational analysis has been used to explain differences in biological activity between stereoisomers. nih.gov The energetically favorable conformations can be superimposed with known active molecules to propose a probable active conformation. nih.gov

Furthermore, computational chemistry is used to verify stereochemical assignments. By calculating theoretical spectroscopic data, such as NMR spectra or electronic circular dichroism (ECD) spectra, for a specific enantiomer and comparing it with experimental data, the absolute configuration of a chiral center can be confirmed. This is a powerful complementary technique to X-ray crystallography, especially when suitable crystals cannot be obtained.

Derivatization and Functionalization Strategies for 1r 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

Transformations of the Amino Group

The primary amino group is a key site for modifications, serving as a potent nucleophile for the formation of new carbon-nitrogen bonds.

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modulating a molecule's physicochemical properties. One powerful and sustainable method is the direct N-alkylation of unprotected amino groups with alcohols, which proceeds via a "borrowing hydrogen" catalytic strategy. This atom-economical process typically uses ruthenium or iron catalysts and produces water as the sole byproduct. Another established method is reductive amination, where the amino alcohol reacts with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product.

Acylation involves the reaction of the amino group with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide. This transformation is fundamental in peptide synthesis and the creation of complex organic molecules. A specific example of acylation is cinnamamidation, which would involve reacting (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol with an activated form of cinnamic acid, such as cinnamoyl chloride, typically in the presence of a base to yield the corresponding N-cinnamoyl derivative. Given the presence of the hydroxyl group, chemoselectivity between N-acylation and O-acylation can be a factor, though the greater nucleophilicity of the amine generally favors N-acylation under neutral or basic conditions.

| Method | Alkylating Agent | Typical Catalyst/Reagent | Byproduct | Key Features |

|---|---|---|---|---|

| Direct Alkylation with Alcohols | Alcohols (R-OH) | Homogeneous Ru or Fe complexes | Water | High atom economy, sustainable, works with unprotected amino acids. libretexts.org |

| Reductive Amination | Aldehydes (R-CHO) or Ketones | Reducing agents (e.g., NaBH3CN, H2/Pd-C) | Water | Versatile, widely used for mono- and di-alkylation. libretexts.org |

Amide bonds are exceptionally stable and play a central role in the structure of peptides and proteins. The formation of an amide from the primary amine of this compound serves not only to introduce new functional groups but also to act as a stable linkage in more complex molecules.

Carbamates are another crucial class of derivatives formed from the amino group. They are commonly synthesized by reacting the amine with a chloroformate (e.g., methyl chloroformate) or a carbonate derivative under basic conditions. libretexts.orgyoutube.com Carbamates are frequently employed as protecting groups for amines in multi-step syntheses due to their stability under a range of conditions and the availability of selective deprotection methods. libretexts.org For instance, the Boc (tert-butyloxycarbonyl) group, introduced using di-tert-butyl dicarbonate, is a widely used protecting group that can be removed under acidic conditions. These carbamate-linked derivatives are valuable intermediates for subsequent chemical transformations. youtube.commdpi.com

Modifications at the Hydroxyl Moiety

The secondary hydroxyl group provides another site for functionalization, enabling the introduction of a variety of substituents through esterification, etherification, or oxidation.

Esterification, or O-acylation, of the hydroxyl group can be achieved using acylating agents. In 1,2-amino alcohols, achieving selectivity for O-acylation over the competing N-acylation can be challenging. However, studies have shown that metal ions, such as Cu(II), can direct the selective O-acylation of 1,2-amino alcohol amphiphiles in aqueous media, leading to stable ester formation. libretexts.org The reaction conditions, particularly pH, can be tuned to favor the formation of the O-acylated product over the N-acylated one. libretexts.org

Etherification involves the formation of an ether linkage (C-O-C) at the hydroxyl position. Standard methods like the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) can be employed. However, to prevent the more nucleophilic amine from reacting with the alkyl halide, it is typically necessary to first protect the amino group, for example, as a carbamate.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-amino-1-(2-methoxyphenyl)ethan-1-one. nih.gov Further oxidation to a carboxylic acid is not possible without cleavage of the carbon-carbon backbone. A wide array of oxidizing agents can accomplish this transformation. organicchemistrytutor.com

Classical reagents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). nih.gov Milder and more selective reagents are often preferred in modern synthesis. Pyridinium chlorochromate (PCC) is a well-known reagent that effectively oxidizes secondary alcohols to ketones without affecting other sensitive functional groups. chemsrc.com Other modern methods include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, which can use co-oxidants like sodium hypochlorite (B82951) or diisopropyl azodicarboxylate (DIAD) for a highly efficient and selective conversion. organicchemistrytutor.com

| Reagent/System | Common Name/Abbreviation | Typical Conditions | Selectivity |

|---|---|---|---|

| H₂CrO₄ / H₂SO₄ | Jones Reagent | Acetone, 0°C to RT | Strong, can affect acid-sensitive groups. nih.gov |

| Pyridinium Chlorochromate | PCC | Dichloromethane (DCM), RT | Milder than Jones reagent, suitable for sensitive substrates. chemsrc.com |

| Trichloroisocyanuric acid / TEMPO | TEMPO Catalyzed Oxidation | DCM, RT | Highly chemoselective for primary and secondary alcohols. organicchemistrytutor.com |

| Diisopropyl azodicarboxylate / TEMPO | DIAD/TEMPO | - | Converts alcohols to ketones without over-oxidation. organicchemistrytutor.com |

Aromatic Ring Functionalization

The 2-methoxyphenyl group is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of new substituents directly onto the benzene (B151609) ring. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the 2-amino-1-hydroxyethyl side chain.

The methoxy group is a powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. libretexts.orglibretexts.orgorganicchemistrytutor.com This effect significantly increases the electron density at the positions ortho and para to the methoxy group, making them more attractive to electrophiles. youtube.comorganicchemistrytutor.com The alkylamino side chain is also generally classified as an activating, ortho, para-directing group, though its activating effect is weaker than that of the methoxy group.

When multiple activating groups are present, the most powerful activating group typically controls the position of substitution. youtube.com In this case, the methoxy group at position C2 will direct incoming electrophiles primarily to its ortho (C3) and para (C5) positions.

Para-substitution (C5): This position is electronically activated by the methoxy group and is sterically accessible. It is often the major product in electrophilic substitution reactions of 2-substituted anisoles.

Ortho-substitution (C3): This position is also electronically activated. However, it is sterically hindered by the adjacent methoxy group and the side chain at C1, which may lead to it being a minor product compared to the para-isomer. youtube.comorganicchemistrytutor.com

Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted derivative of this compound. It is often necessary to protect the amino and hydroxyl groups before performing such reactions to prevent side reactions with the electrophilic reagents. nih.gov

Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the direct functionalization of aromatic rings. wikipedia.org In the case of this compound, the benzene ring is substituted with two groups: a methoxy group (-OCH₃) at position 2 and a 1-hydroxy-2-aminoethyl group [-CH(OH)CH₂NH₂] at position 1. Both of these substituents are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to specific positions. wikipedia.org

The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. The 1-hydroxy-2-aminoethyl group is also activating. Consequently, the aromatic ring is highly susceptible to electrophilic attack. The positions ortho and para to the strongly activating methoxy group (positions 3 and 5, and position 6) are the most electronically enriched. Steric hindrance from the existing side chain at position 1 may influence the regioselectivity of the substitution, potentially favoring the less hindered position 5.

A critical consideration for these reactions is the presence of the primary amine and secondary alcohol in the side chain. These functional groups can react with many electrophilic reagents and the Lewis acids often used as catalysts in SEAr reactions. For instance, Friedel-Crafts alkylation and acylation are generally unsuccessful with unprotected amines because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino and hydroxyl groups is often a prerequisite for successful and clean electrophilic aromatic substitution on this substrate. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while alcohols are frequently protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. oup.comnih.gov

Key Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. Given the activated nature of the ring, milder conditions may be required to prevent over-reaction. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be accomplished using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Iodination can be performed with iodine and an oxidizing agent. The resulting aryl halides are crucial intermediates for cross-coupling reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. It requires protection of the side-chain functionalities. The resulting ketone can serve as a synthetic precursor for numerous other derivatives.

The following table summarizes representative conditions for electrophilic aromatic substitution on substrates analogous to protected this compound, demonstrating the feasibility of these transformations.

| Reaction | Substrate Analogue | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| Nitration | 2,4-dimethoxybenzoic acid | HNO₃, Acetic Acid | 5-Nitro-2,4-dimethoxybenzoic acid | Demonstrates selective nitration on a highly activated dimethoxy-substituted ring. researchgate.net |

| Halogenation (Iodination) | N-protected 2,4-dimethoxyaniline | I₂, K₃PO₄, Acetonitrile | 5-Iodo-N-protected-2,4-dimethoxyaniline | A mild, decarboxylative iodination method applicable to activated aromatic systems. researchgate.net |

| Friedel-Crafts Acylation | Bis(3,5-dimethoxyphenyl) sulfide | Benzoyl chloride, TfOH, Chlorobenzene, reflux | Thioxanthylium salt derivative | Illustrates Friedel-Crafts acylation and subsequent cyclization on a methoxy-rich aromatic system. nih.gov |

Cross-Coupling Methodologies for Aryl Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications of the 2-methoxyphenyl ring. nobelprize.org This strategy is typically a two-step process for a molecule like this compound. First, an electrophilic aromatic substitution (as described in 5.3.1) is performed to install a halide (commonly -Br or -I) or a triflate (-OTf) group on the aromatic ring. This functionalized intermediate then serves as the substrate for the cross-coupling reaction. As with SEAr reactions, protection of the amino alcohol side chain is generally necessary to avoid interference with the catalysts and bases used.

Prominent Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide/triflate with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is widely used for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction tolerates a wide range of functional groups, making it highly versatile.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. wikipedia.orgmdpi.com This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. Research on a 5-iodo-2,4-dimethoxyphenyl derivative showed a successful Heck reaction with methyl acrylate (B77674) using a palladium acetate (B1210297) catalyst, highlighting its applicability to similar systems. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a reliable method for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis.

The following table provides examples of cross-coupling reactions on substrates that model the functionalized this compound framework, illustrating the potential for diverse aryl modifications.

| Reaction | Substrate Analogue | Coupling Partner | Catalyst System and Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Unprotected ortho-bromoanilines | Aryl/Alkyl/Alkenyl boronic esters | CataXCium A Pd G3, K₃PO₄, Dioxane/H₂O, 80 °C | ortho-substituted anilines nih.gov |

| Heck Reaction | 5-Iodo-2,4-dimethoxy-nitrobenzene | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Substituted cinnamate (B1238496) derivative researchgate.net |

| Sonogashira Coupling | Iodo-containing 2-aryloxazolines | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl-substituted aryloxazolines researchgate.net |

Application of 1r 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol in Chiral Catalyst and Ligand Design

Design and Synthesis of Chiral Ligands Incorporating the Amino Alcohol Scaffold

The bifunctional nature of the (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol scaffold, containing both a nucleophilic amino group and a hydroxyl group, allows for straightforward and diverse synthetic modifications. This enables the creation of a wide array of chiral ligands, where the steric and electronic properties can be fine-tuned for specific catalytic applications.

A primary strategy in ligand design involves derivatizing the amino and/or hydroxyl functionalities. For instance, the amino group can be reacted with various electrophiles to form amides, sulfonamides, or phosphinamides. Similarly, the hydroxyl group can be etherified or esterified. These modifications allow for the introduction of other coordinating atoms (like phosphorus or sulfur) or bulky groups that create a well-defined chiral pocket around a metal center.

The synthesis of phosphine (B1218219) ligands, which are crucial in homogeneous catalysis, often utilizes amino alcohols as chiral backbones. For example, N-phosphino derivatives can be prepared by reacting the amino alcohol with chlorophosphines. These P,N-type ligands, containing both a hard nitrogen donor and a soft phosphorus donor, have unique coordination properties that are beneficial in many transition-metal-catalyzed reactions. nih.gov The synthesis of such ligands often requires careful control of reaction conditions to ensure selectivity and avoid side reactions, but the modularity of the approach allows for the generation of ligand libraries for catalyst screening.

Role of this compound Derivatives in Asymmetric Catalysis (e.g., as precursors to phosphine ligands)

Derivatives of this compound are instrumental as ligands in a variety of metal-catalyzed asymmetric reactions, where they create a chiral environment that directs the enantioselectivity of the transformation.

A prominent application is in asymmetric hydrogenation. Chiral phosphine ligands derived from amino alcohols are particularly effective. For example, the renowned ligand DIPAMP, (ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphine], while not directly synthesized from this specific amino alcohol, highlights the efficacy of the o-methoxyphenyl phosphine moiety in achieving high enantioselectivity in rhodium-catalyzed hydrogenation of dehydroamino acids. nih.gov Ligands derived from this compound can be envisioned to perform similarly in creating a rigid and effective chiral environment for such transformations. nih.gov Highly efficient iridium catalysts bearing chiral spiro ligands have also been developed for the asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net

These ligands are also applied in other key reactions, such as asymmetric allylic substitution and hydroformylation. nih.gov The precise structure of the ligand dictates its success in a given reaction, influencing both the catalytic activity and the stereochemical outcome.

Below is an interactive table summarizing the performance of related chiral amino alcohol-derived catalysts in various asymmetric reactions.

| Ligand/Catalyst Type | Reaction | Substrate Example | Product | Enantiomeric Excess (ee) |

| Rh-DIPAMP | Asymmetric Hydrogenation | Dehydroamino acid derivative | L-DOPA precursor | up to 96% |

| Ir-Spiro Ligand Complex | Asymmetric Hydrogenation | α-Amino Ketone | Chiral 1,2-Amino Alcohol | up to 99.9% researchgate.net |

| Rh-Josiphos Complex | Asymmetric Hydrogenation | Unprotected Enamino Ester | β-Amino Ester | 93-97% nih.gov |

| Pd-Phosphine-Phosphite | Allylic Substitution | Diphenylallyl acetate (B1210297) | Alkylated product | up to 60% nih.gov |

Structure-Activity Relationship (SAR) Studies in Chiral Catalyst Performance

Structure-Activity Relationship (SAR) studies are essential for the rational design of more effective chiral catalysts. By systematically modifying the structure of the ligand derived from the this compound scaffold, researchers can elucidate the key structural features that govern catalytic activity and enantioselectivity.

Key areas of modification and study include:

Substituents on the Phenyl Ring: The electronic nature and steric bulk of substituents on the phenyl ring of the amino alcohol can influence the catalyst's performance. The ortho-methoxy group in the parent compound is particularly significant as it can act as a hemilabile coordinating group, temporarily binding to the metal center to stabilize transition states and enhance enantiocontrol.

Substituents on the Nitrogen and Oxygen Atoms: The groups attached to the nitrogen and oxygen atoms are critical. In phosphine ligands, for example, the substituents on the phosphorus atom (e.g., phenyl, cyclohexyl, o-tolyl) create the immediate steric environment around the metal. SAR studies have shown that bulky yet electronically appropriate substituents on the phosphorus atom are often key to achieving high enantioselectivity.

The Ligand Backbone: Modifications to the ethan-1-ol backbone, while less common, can also be explored. The rigidity of the backbone is crucial for transmitting the chiral information from the ligand to the substrate.

For instance, in a series of related catalysts for a specific reaction, one might find that increasing the steric bulk of the N-substituent leads to higher enantiomeric excess until a point where steric hindrance begins to impede substrate binding and lower the reaction rate. Similarly, the electronic properties of substituents on the aryl rings of a phosphine ligand can modulate the electron density of the metal center, thereby affecting its catalytic activity. nih.govnih.gov These systematic studies are vital for moving from an initial "hit" to a highly optimized catalyst for a specific chemical transformation.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Chiral Molecules

The utility of chiral 1,2-amino alcohols as precursors in the synthesis of complex, biologically active molecules and natural products is well-established. They can be incorporated into the target structure or used to induce chirality in key synthetic steps. However, a review of the scientific literature does not yield specific examples where (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has been used as a key precursor in the total synthesis of complex chiral molecules. The influence of the ortho-methoxy substituent on the reactivity and stereodirecting ability of this specific amino alcohol in complex syntheses has not been a focus of published research.

Applications in Heterocyclic Compound Synthesis (e.g., diazaindeno-phenanthrenones)

The synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals, frequently employs chiral building blocks to establish the desired stereochemistry. The bifunctional nature of 1,2-amino alcohols makes them suitable for the construction of various nitrogen- and oxygen-containing heterocycles. Nevertheless, there are no documented instances of this compound being utilized in the synthesis of heterocyclic compounds, including the specifically requested diazaindeno-phenanthrenones. The synthetic routes to such complex heterocyclic systems have not reported the use of this particular chiral building block.

Foundation for the Development of Chiral Auxiliaries and Specialty Reagents

Chiral auxiliaries are instrumental in asymmetric synthesis, where they are temporarily attached to a substrate to guide a stereoselective transformation, after which they are removed. 1,2-amino alcohols are common starting materials for the preparation of robust and highly effective chiral auxiliaries, such as oxazolidinones (Evans auxiliaries) and other related ligands. These auxiliaries have been successfully applied in a wide range of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

While the development of chiral auxiliaries from amino alcohols is a common strategy, there is no specific research detailing the synthesis and application of chiral auxiliaries or other specialty reagents derived directly from this compound. The focus in the literature has predominantly been on other amino alcohols that have been more extensively studied and commercialized for these purposes.

Future Perspectives and Challenges in Research on 1r 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

Development of More Efficient, Selective, and Sustainable Synthetic Protocols

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic chemistry. nih.gov Traditional methods often suffer from drawbacks such as the use of stoichiometric toxic reagents, harsh reaction conditions, and the generation of significant waste. nih.govfrontiersin.org Future research endeavors are directed at developing synthetic protocols for (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol that are not only efficient and highly selective but also environmentally benign.

A primary challenge lies in achieving high chemo-, regio-, and stereoselectivity in a single, atom-economical step. taylorfrancis.com Promising future directions include:

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases, offers a highly sustainable route. frontiersin.orgrsc.org These enzymatic reactions can be performed in aqueous media under mild conditions, using inexpensive amino donors like ammonia (B1221849) and eliminating the need for heavy metal catalysts. frontiersin.orgtaylorfrancis.com The challenge is to discover or engineer enzymes with high activity and specificity for the 2-methoxy substituted substrate. frontiersin.org Multi-enzyme cascades, where sequential reactions are performed in one pot, further enhance efficiency by minimizing intermediate purification steps. nih.gov

Asymmetric Catalysis: Ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding unprotected α-amino ketone is a powerful method for producing chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. acs.org This approach is more cost-effective and environmentally friendly than classical resolution methods. acs.org Future work will likely focus on developing novel, more active, and recyclable catalysts, potentially using earth-abundant metals to replace precious metals like ruthenium.

Novel Methodologies: Innovative strategies, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, provide new pathways to chiral β-amino alcohols from simple starting materials. westlake.edu.cn Adapting such radical-based methods could offer an entirely new disconnection approach for synthesizing this compound.

| Synthetic Strategy | Key Advantages | Challenges & Future Research Focus |

|---|---|---|

| Biocatalysis (e.g., Amine Dehydrogenases) | High enantioselectivity (>99% ee), mild/aqueous conditions, sustainable (no heavy metals), uses inexpensive ammonia. frontiersin.orgtaylorfrancis.com | Limited substrate scope, enzyme stability, and catalytic efficiency. Focus on enzyme engineering and discovery. frontiersin.org |

| Asymmetric Transfer Hydrogenation | Excellent enantioselectivity (>99% ee), high yields, cost-effective, avoids high-pressure H2. acs.org | Reliance on precious metal catalysts (e.g., Ru). Focus on developing catalysts with earth-abundant metals and improving recyclability. |

| Novel Cross-Coupling Reactions | Modular synthesis from simple feedstocks, potential for new disconnection strategies. westlake.edu.cn | Achieving high chemical and stereochemical control simultaneously, substrate specificity. Focus on catalyst and ligand design. westlake.edu.cn |

Integration with Continuous Flow Chemistry and Automated Synthesis for Scalable Production

Translating laboratory-scale syntheses to industrial production presents significant challenges in terms of safety, consistency, and cost. Continuous flow chemistry offers a transformative solution for the scalable production of this compound. rsc.org This technology has proven to be a powerful tool for potentiating asymmetric reactions for practical applications. rsc.org

The integration of flow chemistry provides several key advantages over traditional batch processing:

Enhanced Safety and Control: Microreactors allow for superior control over reaction parameters such as temperature and pressure, minimizing the risk of thermal runaways, which is particularly important for highly exothermic reactions.

Increased Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to shorter reaction times, higher conversions, and improved selectivity. nih.gov

Scalability: Production can be scaled up by simply extending the operation time or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic process of scaling up batch reactors.

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and real-time optimization. This facilitates a more rapid development timeline from laboratory discovery to industrial manufacturing.

A significant future challenge is the design of robust, telescoped flow systems where multiple synthetic steps are connected without the need for intermediate isolation and purification. rsc.org For instance, a chemoenzymatic flow process could be envisioned, combining a chemical synthesis step with a subsequent enzymatic resolution or asymmetric transformation in a continuous stream. acs.org The development of immobilized catalysts and enzymes that are stable and active under flow conditions is crucial for the long-term operational stability of such processes. nih.govacs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat and mass transfer, inherently safer. |

| Control | Difficult to control mixing and temperature gradients. | Precise control over reaction parameters. |

| Scalability | Complex, requires re-optimization ("scaling up"). | Simpler, achieved by "numbering up" or longer run times. rsc.org |

| Efficiency | Often requires intermediate isolation, longer reaction times. | Enables telescoped reactions, shorter residence times, higher space-time yields. acs.org |

Exploration of Novel Catalytic and Material Applications Beyond Current Paradigms

Beyond its role as a synthetic intermediate, the inherent chirality and functional groups (amine, hydroxyl, methoxyaryl) of this compound make it a promising candidate for novel applications in catalysis and materials science. researchgate.net Chiral amino alcohols are known to be effective ligands in a variety of metal-catalyzed asymmetric reactions. alfa-chemistry.comrsc.org

Future research could explore the following areas:

Chiral Ligands and Catalysts: The compound can be used to synthesize new chiral ligands for asymmetric catalysis. The vicinal amino and hydroxyl groups provide a bidentate chelation site for metal centers, while the 2-methoxyphenyl group can influence the steric and electronic environment of the catalytic pocket. These new ligand-metal complexes could be applied to reactions such as asymmetric additions to aldehydes or asymmetric hydrogenations. rsc.org

Organocatalysis: The amino alcohol moiety itself can act as an organocatalyst, for example, in promoting aldol (B89426) or Michael reactions. The challenge is to identify reactions where its specific structure provides unique advantages in terms of activity and selectivity.

Chiral Materials: Incorporation of this compound into polymeric structures or metal-organic frameworks (MOFs) could lead to the development of novel chiral materials. Such materials could find applications as stationary phases for chiral chromatography, in enantioselective separation membranes, or as sensors capable of distinguishing between enantiomers.

Advanced Spectroscopic and Structural Characterization Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms and molecular structure is essential for optimizing synthetic routes and designing new applications. Future research will increasingly rely on advanced analytical techniques to probe the intricacies of this compound and its derivatives.

Key techniques and their future applications include:

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) are powerful for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules. nih.gov Synchrotron radiation-based methods can extend these measurements into the vacuum ultraviolet (VUV) region, providing richer spectroscopic data for comparison with quantum-chemical calculations. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules and their intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govnih.gov This information is invaluable for understanding polymorphism and for designing crystal engineering strategies. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, NOESY) and the use of chiral solvating agents can elucidate the solution-state conformation and help in the unambiguous assignment of stereochemistry. nih.gov

Mass Spectrometry (MS): Modern MS techniques, particularly tandem MS (MS/MS), are becoming powerful tools for chiral analysis. researchgate.net By forming diastereomeric complexes with a chiral reference molecule, it is possible to differentiate and quantify enantiomers in the gas phase. researchgate.net

Computational Chemistry: In silico modeling, including Density Functional Theory (DFT), will play an increasingly vital role. These methods can predict spectroscopic properties (e.g., NMR shifts, ECD spectra), rationalize reaction outcomes, and provide detailed insight into transition states and reaction mechanisms that are difficult to observe experimentally.

| Technique | Information Provided | Future Perspective/Challenge |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Absolute configuration, enantiomeric purity, solution conformation. nih.gov | Coupling with computational predictions for unambiguous assignment; use of synchrotron sources for higher resolution. nih.gov |

| X-ray Crystallography | Unambiguous 3D structure, intermolecular interactions, solid-state packing. nih.gov | Studying host-guest complexes, understanding polymorphism, and guiding materials design. nih.gov |

| Advanced NMR | Solution-state structure and conformation, diastereomeric interactions. nih.gov | In-situ monitoring of reactions for mechanistic insights; use of advanced pulse sequences. |

| Tandem Mass Spectrometry (MS/MS) | Fast chiral analysis and quantification through diastereomeric complex formation. researchgate.net | Developing new chiral selectors and methods for high-throughput screening. |

| Computational Modeling (DFT) | Prediction of structure, stability, reaction pathways, and spectroscopic properties. | Improving accuracy for complex systems and integration with experimental data for deeper mechanistic understanding. |

Q & A

Q. What are the primary synthetic routes for (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or chiral reduction. For example, 2-(2-methoxyphenyl)acetic acid can be reduced using borane dimethylsulfide in THF, yielding the amino alcohol . Chiral resolution is achieved via asymmetric hydrogenation with catalysts like palladium on charcoal or enantioselective reducing agents (e.g., NaBH4 with chiral ligands) . Key parameters include:

- Solvent : THF or methanol for optimal reagent solubility.

- Temperature : 0–25°C to minimize side reactions.

- Catalyst loading : 5–10% Pd/C for hydrogenation efficiency.

Data Table :

| Method | Reagents/Conditions | Yield | Purity (ee%) | Reference |

|---|---|---|---|---|

| Borane reduction | BH3·SMe2, THF, 0°C → RT | 85–95% | >90% | |

| Catalytic hydrogenation | H2 (1 atm), Pd/C, ethanol, 25°C | 75–85% | 85–95% | |

| Chiral LiAlH4 reduction | (R)-BINAP-LiAlH4, ether, -20°C | 70–80% | >99% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine enantiomeric excess (ee%) .

- NMR : 1H and 13C NMR (e.g., δ 3.8 ppm for methoxy, δ 4.2 ppm for hydroxyl) confirm regiochemistry .

- Polarimetry : Specific rotation ([α]D) comparisons with literature values validate configuration .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation to ensure >99% ee .

- Crystallization : Recrystallize in ethanol/water mixtures to remove minor enantiomers .

- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects racemization .

Q. What strategies address contradictions in reported biological activities (e.g., receptor binding vs. metabolic stability)?

- Methodological Answer :

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed cell lines for receptor binding vs. hepatocyte assays for metabolism) .

- Impurity profiling : LC-MS/MS identifies by-products (e.g., oxidized metabolites) that may interfere with activity .

- Enantiomer separation : Test (1R) and (1S) isomers separately to isolate pharmacological effects .

Q. How do computational models aid in predicting the compound’s metabolic pathways?

- Methodological Answer :

- Docking simulations : Use Schrödinger Suite or AutoDock to predict CYP450 interactions (e.g., CYP2D6-mediated oxidation) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with metabolic half-life .

- In silico metabolism : Software like ADMET Predictor identifies likely Phase I/II metabolites for experimental validation .

Data Contradiction Analysis

Q. Why do some studies report anomalous reaction yields (e.g., >100%)?

- Methodological Answer :

- By-product inclusion : Impurities (e.g., unreacted starting materials) may inflate yield calculations. Use HPLC to quantify purity .

- Solvent retention : Polar solvents (e.g., water) in the product can increase mass. Conduct Karl Fischer titration for moisture analysis .

- Measurement error : Calibrate balances and validate gravimetric methods for small-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.